17-(4,5-Dimethyl-2-nitrophenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)
Overview
Description
17-(4,5-Dimethyl-2-nitrophenyl)-1,8-dimethyl-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic compound with a unique pentacyclic structure This compound is notable for its intricate molecular architecture, which includes multiple fused rings and functional groups
Preparation Methods
The synthesis of 17-(4,5-Dimethyl-2-nitrophenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves several steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the nitrophenyl intermediate: This step involves the nitration of a dimethylphenyl compound to introduce the nitro group.
Cyclization reactions: Multiple cyclization steps are employed to construct the pentacyclic core of the molecule. These reactions often require specific catalysts and conditions to ensure the correct formation of the rings.
Functional group modifications:
Chemical Reactions Analysis
17-(4,5-Dimethyl-2-nitrophenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions, using reagents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions to modify its functional groups, such as converting the nitro group to an amine.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Its reactivity and functional groups make it useful in the synthesis of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of 17-(4,5-Dimethyl-2-nitrophenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves its interaction with specific molecular targets. The nitro group and other functional groups can participate in various biochemical reactions, potentially affecting cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar compounds to 17-(4,5-Dimethyl-2-nitrophenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione include other pentacyclic structures with nitro and dimethylphenyl groups. These compounds share similar reactivity and applications but differ in their specific molecular arrangements and functional groups. Examples include:
- 17-Oxapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione .
- 4,5-Dimethyl-2-nitrophenyl isocyanate .
These comparisons highlight the uniqueness of 17-(4,5-Dimethyl-2-nitrophenyl)-1,8-dimethyl-17-azapentacyclo[6650~2,7~0~9,14~
Properties
IUPAC Name |
17-(4,5-dimethyl-2-nitrophenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O4/c1-15-13-21(22(30(33)34)14-16(15)2)29-25(31)23-24(26(29)32)28(4)19-11-7-5-9-17(19)27(23,3)18-10-6-8-12-20(18)28/h5-14,23-24H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOVURRBGUVODD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])N2C(=O)C3C(C2=O)C4(C5=CC=CC=C5C3(C6=CC=CC=C64)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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